6-(Thiazol-2-yl)pyridine-2-carboxaldehyde
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Overview
Description
6-(Thiazol-2-yl)pyridine-2-carboxaldehyde is an organic compound that features a thiazole ring fused to a pyridine ring with an aldehyde functional group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiazol-2-yl)pyridine-2-carboxaldehyde typically involves the condensation of 2-aminothiazole with 2-pyridinecarboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as zinc oxide nanoparticles can also enhance the reaction efficiency and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
6-(Thiazol-2-yl)pyridine-2-carboxaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophilic substitution on the thiazole ring using bromine in acetic acid; nucleophilic substitution on the pyridine ring using sodium methoxide in methanol.
Major Products Formed
Oxidation: 6-(Thiazol-2-yl)pyridine-2-carboxylic acid.
Reduction: 6-(Thiazol-2-yl)pyridine-2-methanol.
Substitution: Various substituted thiazole and pyridine derivatives depending on the reagents used.
Scientific Research Applications
6-(Thiazol-2-yl)pyridine-2-carboxaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antifungal, and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(Thiazol-2-yl)pyridine-2-carboxaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
6-(Thiophen-2-yl)pyridine-2-carboxaldehyde: Similar structure but with a thiophene ring instead of a thiazole ring.
2-(Thiazol-2-yl)pyridine: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.
6-(Trifluoromethyl)pyridine-2-carboxaldehyde: Contains a trifluoromethyl group, which significantly alters its electronic properties.
Uniqueness
6-(Thiazol-2-yl)pyridine-2-carboxaldehyde is unique due to the presence of both thiazole and pyridine rings, which confer distinct electronic and steric properties. The aldehyde group further enhances its reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H6N2OS |
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Molecular Weight |
190.22 g/mol |
IUPAC Name |
6-(1,3-thiazol-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H6N2OS/c12-6-7-2-1-3-8(11-7)9-10-4-5-13-9/h1-6H |
InChI Key |
LEENTUXCQJTLQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NC=CS2)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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